molecular formula C7H13NO2S B3036591 (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid CAS No. 37631-93-9

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid

Cat. No. B3036591
CAS RN: 37631-93-9
M. Wt: 175.25 g/mol
InChI Key: AGEPUGUICFKKBP-UHFFFAOYSA-N
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Description

“(4-Aminotetrahydro-2H-thiopyran-4-yl)acetic acid” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C7H5BrN2 and it has a molecular weight of 197.03 .

Scientific Research Applications

1. Synthesis of Sterically Congested Oligopeptides

(Stoykova, Linden, & Heimgartner, 2013) discussed the synthesis of sterically congested oligopeptides using (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid. This compound was utilized in the formation of dipeptides N-(4-aminotetrahydro-2H-pyran-4-yl)prolinate and its thiopyran derivative. These oligopeptides were found to adopt rigid helical conformations, highlighting the compound's potential in peptide synthesis.

2. Syntheses of Isomerically Pure Derivatives

(Mizojiri et al., 2017) described the efficient and stereoselective synthesis of isomerically pure derivatives of (4-aminotetrahydro-2H-thiopyran-1-oxide). This research highlights the compound's role in producing specific molecular configurations, essential in chemical synthesis and pharmaceutical research.

3. As a Synthon for Sulfur-Containing Dipeptide Segments

The use of (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid as a synthon for synthesizing sulfur-containing dipeptide segments was outlined by (Stoykova, Linden, & Heimgartner, 2014). This application is crucial in designing peptides with specific properties for scientific research.

4. In Synthesis of Energetic Materials

(Joo et al., 2012) explored the synthesis of energetic materials using derivatives of (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid. The research focused on creating nitroiminotetrazolate salts with specific energetic properties, demonstrating the compound's potential in material science.

5. Preparation of Functionalized Thiopyran Derivatives

(Asghari, Firouzzade Pasha, & Tajbakhsh, 2016) discussed the preparation of functionalized thiopyran derivatives using (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid. This application is significant in organic chemistry for creating complex molecules with unique properties.

Safety and Hazards

The compound has been classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H317 - H319 . These statements indicate that it may cause an allergic skin reaction (H317) and serious eye irritation (H319). The precautionary statements are P280 - P305 + P351 + P338, which suggest wearing protective gloves/clothing and eye protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

2-(4-aminothian-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-7(5-6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEPUGUICFKKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-thiacyclohexan-4-one, (17.4 g), was added to malonic acid (17.1 g), and ammonium acetate, (23.1 g), in ethyl alcohol (300 ml.). This slurry was heated to give a solid mass which on further heating gave a suspension. Heating was continued for a further 4 hours at reflux and then filtered hot to give 4-amino-1-thiacyclohexan-4-yl acetic acid, [(14.17 g), m.p. 232°-235°(d), found C. 47.6; H, 7.5; N, 8.0; S, 18.6; C7H13NO2S requires C, 48.0; H, 7.5; N, 8.0; S, 18.3%].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid
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(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid
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(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid

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